(S)-Rasagiline Mesylate
CAS No.: 202464-88-8
Cat. No.: VC0003789
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 202464-88-8 |
---|---|
Molecular Formula | C13H17NO3S |
Molecular Weight | 267.35 g/mol |
IUPAC Name | methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 |
Standard InChI Key | JDBJJCWRXSVHOQ-YDALLXLXSA-N |
Isomeric SMILES | CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |
SMILES | CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Canonical SMILES | CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Chemical Identity and Structural Properties
(S)-Rasagiline mesylate, chemically designated as (1S)-2,3-dihydro-N-2-propyn-1-yl-1H-inden-1-amine methanesulfonate, has a molecular formula of and a molecular weight of 267.34 g/mol . The compound’s chiral center at the indane ring distinguishes it from the R-enantiomer, which is therapeutically active. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Solubility | Soluble in DMSO, water, ethanol | |
Storage Conditions | -20°C, protected from light | |
Optical Rotation () | +14.5° (c = 1, methanol) |
The synthesis of (S)-rasagiline mesylate typically involves resolving racemic rasagiline using chiral tartaric acid or employing chemoenzymatic dynamic kinetic resolution (DKR). For example, De Mattos et al. reported a 98% yield by refluxing (S)-N-propargyl-1-aminoindan with methanesulfonic acid in isopropanol .
Mechanism of Action and Pharmacological Profile
MAO-B Inhibition and Selectivity
(S)-Rasagiline mesylate is approximately 1,000-fold less potent than the R-enantiomer in inhibiting MAO-B, with an IC₅₀ > 10 μM compared to 0.1 nM for (R)-rasagiline . This disparity arises from stereospecific binding to MAO-B’s active site, where the S-configuration hinders optimal interaction with flavin adenine dinucleotide (FAD) .
Neuroprotective Mechanisms
Independent of MAO-B inhibition, (S)-rasagiline demonstrates neuroprotective effects via:
-
Anti-apoptotic activity: Stabilization of mitochondrial membrane potential and inhibition of caspase-3 activation in neuronal cells .
-
Modulation of Bcl-2 family proteins: Upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax in vitro .
-
Reduction of oxidative stress: Scavenging hydroxyl radicals and suppressing lipid peroxidation in rat models of ischemia/reperfusion .
In a rat model of doxorubicin-induced cardiotoxicity, (S)-rasagiline (10 mg/kg) preserved cardiac function by reducing troponin-I release by 42% and preventing mitochondrial swelling .
Analytical Methods for Enantiomeric Separation
Normal-Phase HPLC
A validated method using a Chiralcel-OJ-H column (cellulose tris-4-methylbenzoate) achieves baseline resolution () with a mobile phase of n-hexane/isopropyl alcohol/ethanol/diethylamine (96:2:2:0.01) . Key parameters include:
Parameter | Value |
---|---|
Detection wavelength | 215 nm |
LOD/(S)-enantiomer | 0.35 µg/mL |
LOQ/(S)-enantiomer | 1.05 µg/mL |
Reversed-Phase UHPLC
A Chiralpak AGP column (50 × 2.1 mm, 5 µm) with isocratic elution (10 mM ammonium acetate/isopropyl alcohol, 90:10) enables rapid separation (<5 min) compatible with mass spectrometry . The method’s robustness was confirmed under forced degradation conditions (acid/base/oxidative), with no interference from degradation products .
Applications in Research
Mechanistic Studies
(S)-Rasagiline serves as a negative control to isolate MAO-B-independent effects. For instance, in SH-SY5Y neuroblastoma cells, both enantiomers equally suppressed rotenone-induced apoptosis (65% reduction at 10 µM), confirming shared neuroprotective pathways unrelated to MAO-B .
Cardioprotection
In a rat ischemia/reperfusion model, (S)-rasagiline (1 mg/kg IV) reduced infarct size by 37% and improved left ventricular ejection fraction by 22%, comparable to R-rasagiline . This suggests therapeutic potential beyond Parkinson’s disease.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume